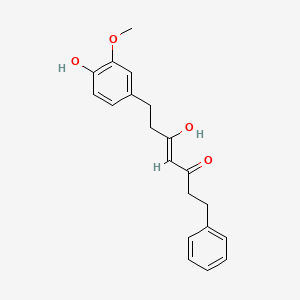

5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one

描述

5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one (CAS: 142831-06-9) is a diarylheptanoid characterized by a seven-carbon backbone with phenyl rings at positions 1 and 7. Key features include:

- Structure: A hydroxyl group at C-5, a 4-hydroxy-3-methoxyphenyl moiety at C-7, and a double bond at C-4 .

- Stereochemistry: The 5-OH group exhibits an R configuration, confirmed by optical rotation ([α]D = -14.5; literature [α]D = -12.1) .

- Physicochemical Properties: Melting point ranges from 135–137°C (analogs with similar structures) ; molecular formula C20H22O5 (calculated from NMR and HRMS data) .

- Biological Activities: Antioxidant efficacy (ABTS and ORAC assays) , anti-neuroblastoma activity , and interactions with apoptotic proteins (CASP8) .

属性

分子式 |

C20H22O4 |

|---|---|

分子量 |

326.4 g/mol |

IUPAC 名称 |

(Z)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one |

InChI |

InChI=1S/C20H22O4/c1-24-20-13-16(9-12-19(20)23)8-11-18(22)14-17(21)10-7-15-5-3-2-4-6-15/h2-6,9,12-14,22-23H,7-8,10-11H2,1H3/b18-14- |

InChI 键 |

OVFDCBYFUJKJCF-JXAWBTAJSA-N |

手性 SMILES |

COC1=C(C=CC(=C1)CC/C(=C/C(=O)CCC2=CC=CC=C2)/O)O |

规范 SMILES |

COC1=C(C=CC(=C1)CCC(=CC(=O)CCC2=CC=CC=C2)O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one typically involves the condensation of appropriate aromatic aldehydes with heptanone derivatives. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction .

Industrial Production Methods

The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial synthesis .

化学反应分析

Types of Reactions

5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃)

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated aromatic compounds

科学研究应用

Properties of 7-(4'-Hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one

7-(4'-Hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one is a chemical compound with the molecular formula and a molecular weight of 310.4 g/mol . It has been reported in Alpinia officinarum and Alpinia conchigera .

Key identifiers:

- PubChem CID: 3061705

- CAS Number: 79559-60-7

- IUPAC Name: 7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one

- InChI: InChI=1S/C20H22O3/c1-23-20-15-17(12-14-19(20)22)9-5-6-10-18(21)13-11-16-7-3-2-4-8-16/h2-4,6-8,10,12,14-15,22H,5,9,11,13H2,1H3

- InChIKey: NOHMOWQGVDSLNY-UHFFFAOYSA-N

- SMILES: COC1=C(C=CC(=C1)CCC=CC(=O)CCC2=CC=CC=C2)O

Properties of 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone

5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone is a diarylheptanoid with the molecular formula and a molecular weight of 328.4 g/mol . It has been reported in Alpinia officinarum .

Key identifiers:

- PubChem CID: 5318228

- CAS Number: 79559-61-8

- IUPAC Name: 5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one

- InChI: InChI=1S/C20H24O4/c1-24-20-13-16(9-12-19(20)23)8-11-18(22)14-17(21)10-7-15-5-3-2-4-6-15/h2-6,9,12-13,18,22-23H,7-8,10-11,14H2,1H3

- InChIKey: JHJPDDBIHSFERA-UHFFFAOYSA-N

- SMILES: COC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC=CC=C2)O)O

作用机制

The mechanism of action of 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). This inhibition is achieved through the suppression of key enzymes involved in these pathways .

相似化合物的比较

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Diarylheptanoids exhibit diverse bioactivities depending on substituents, stereochemistry, and saturation. Key analogs include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Double Bond vs.

- Substituent Effects: Methoxy groups (e.g., 5-OCH3 in 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone) reduce polarity, possibly altering bioavailability .

Key Findings :

- Antioxidant Activity : The target compound outperforms analogs like DPHB due to its 5-OH group, which likely donates hydrogen atoms to neutralize free radicals .

- Antitumor Effects: Both the target compound and Compound 6 show weak cytotoxicity against cancer cells, suggesting diarylheptanoids may require additional modifications for potency .

Molecular Interactions and Computational Insights

- CASP8 Binding : Molecular docking reveals the target compound forms hydrogen bonds with CASP8 residues (e.g., Arg413) via its 5-OH and 4-hydroxy-3-methoxyphenyl groups, while DPHB relies on hydrophobic interactions with the C4 double bond .

- Antioxidant Mechanism : The 5-OH and 4-hydroxy groups in the target compound contribute to electron delocalization, stabilizing radical intermediates .

生物活性

5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one, also known as DPHB (CAS Number: 79559-60-7), is a natural compound that has garnered attention for its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This article will explore the compound's biological activity, supported by research findings, data tables, and case studies.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C20H22O4 |

| Molecular Weight | 326.39 g/mol |

| CAS Number | 142831-06-9 |

| LogP | 4.09150 |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of DPHB, particularly in the context of Alzheimer's disease (AD). In a study involving PC12 cells and hippocampal neurons, DPHB demonstrated significant protective effects against β-amyloid-induced neurotoxicity. The compound restored cell viability in a concentration-dependent manner and inhibited apoptosis and caspase-3 activation, which are critical indicators of cell death in neurodegenerative conditions .

Mechanism of Action:

DPHB's neuroprotective effects are primarily mediated through the PI3K-Akt-mTOR signaling pathway. The compound was shown to prevent the downregulation of this pathway following Aβ damage, which is crucial for cell survival and function. Additionally, DPHB reduced reactive oxygen species (ROS) production and dendritic injury, further supporting its role as a neuroprotective agent .

Anti-inflammatory Properties

DPHB has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of inflammatory mediators in various cell types. For instance, studies have shown that DPHB can suppress the activation of NF-kB pathways, which are often implicated in inflammatory responses . This inhibition can lead to decreased levels of pro-inflammatory cytokines and may provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

-

Alzheimer's Disease Model:

- Objective: To evaluate the neuroprotective effects of DPHB on Aβ-induced toxicity.

- Methodology: PC12 cells were pretreated with varying concentrations of DPHB before exposure to Aβ.

- Findings: DPHB significantly improved cell viability and reduced markers of apoptosis. The protective effects were linked to the activation of PI3K-Akt-mTOR pathways, highlighting its potential as a therapeutic agent for AD .

-

Inflammatory Response Assessment:

- Objective: To assess the anti-inflammatory effects of DPHB on human keratinocytes.

- Methodology: Cells were treated with DPHB followed by stimulation with TNF-alpha.

- Findings: DPHB treatment resulted in reduced expression of inflammatory mediators, suggesting its utility in managing inflammatory skin conditions .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

常见问题

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the structural purity of 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are standard for verifying structural integrity and purity. NMR (¹H and ¹³C) can resolve stereochemistry and confirm substituent positions, while HPLC (98% purity threshold) ensures minimal impurities . For novel derivatives, coupling with mass spectrometry (MS) enhances accuracy in molecular weight determination .

Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?

- Methodological Answer : Perform accelerated stability studies by exposing the compound to controlled temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light exposure. Monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months). Include inert atmosphere storage (argon/nitrogen) to evaluate oxidative stability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA/ECHA guidelines: use fume hoods to avoid inhalation, wear nitrile gloves and lab coats to prevent dermal contact, and store in flame-resistant cabinets away from ignition sources. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Conduct systematic meta-analyses to identify variables such as cell line specificity, assay conditions (e.g., pH, incubation time), and solvent effects (DMSO vs. ethanol). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and cross-reference with structural analogs to isolate structure-activity relationships .

Q. What experimental frameworks are suitable for studying the environmental fate of this compound?

- Methodological Answer : Implement a tiered approach:

- Phase 1 : Determine abiotic properties (logP, hydrolysis half-life) using OECD Test Guideline 107 (shake-flask method) .

- Phase 2 : Assess biodegradability via OECD 301F (manometric respirometry) .

- Phase 3 : Model bioaccumulation potential using quantitative structure-activity relationships (QSAR) .

Q. How can advanced spectroscopic techniques clarify the compound’s interaction with biomolecular targets?

- Methodological Answer : Use surface plasmon resonance (SPR) to quantify binding kinetics (ka/kd) and isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS). For structural insights, employ X-ray crystallography or cryo-EM if co-crystallization with targets is feasible .

Q. What statistical designs are optimal for multi-variable optimization in synthetic routes?

- Methodological Answer : Apply factorial design (e.g., Box-Behnken or Central Composite Design) to evaluate reaction parameters (temperature, catalyst loading, solvent ratio). Use ANOVA to identify significant factors and response surface methodology (RSM) to predict optimal conditions .

Methodological Notes

- Data Validation : Cross-check spectral data (NMR, IR) with databases like NIST Chemistry WebBook to mitigate batch-to-batch variability .

- Contradiction Management : Use Bland-Altman plots or Cohen’s kappa to assess inter-laboratory reproducibility .

- Ethical Compliance : Adhere to institutional review boards (IRBs) for in vitro-to-in vivo extrapolation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。